Ozone

概要

説明

オゾン、別名トリオキシゲンは、3つの酸素原子(O₃)からなる分子です。薄い青色の気体で、特有の刺激臭があります。オゾンは、酸素の同素体であり、二原子酸素(O₂)よりもはるかに不安定で、下層大気中ではO₂に分解されます。オゾンは、地球の大気中の紫外線と電気放電によって、二酸素から生成されます。 大気全体に非常に低い濃度で存在しており、その最も高い濃度は、太陽の紫外線のほとんどを吸収する成層圏のオゾン層に見られます .

準備方法

合成経路と反応条件: オゾンは、いくつかの方法で生成できます。

電気化学的方法: これは、白金コーティングされた二酸化鉛電極を使用して、分子状酸素を原子状酸素に分解することを伴います。

紫外線法: 特定の波長範囲の紫外線ランプを使用して、分子状酸素を原子状酸素に分解します。

工業的生産方法: オゾンは、一般的に無声放電法を採用したオゾン発生器を使用して工業的に生産されます。 この方法は、酸素または空気を高電圧放電に通すことで、酸素分子を個々の原子に分解し、その後再結合してオゾンを形成します .

反応の種類:

酸化: オゾンは強力な酸化剤です。それは様々な有機物や無機物と反応し、多くの場合、酸素や他の酸化生成物を生成します。

還元: オゾンは、還元剤の存在下で酸素に還元できます。

置換: オゾンは、特に不飽和有機化合物との置換反応に関与できます。

一般的な試薬と条件:

酸化反応: オゾンは、アルケンと反応してオゾニドを形成し、オゾニドは、亜鉛と酢酸などの還元剤の存在下でカルボニル化合物にさらに分解できます。

還元反応: オゾンは、過酸化水素によって還元されて酸素と水になることができます。

主な生成物:

酸化: カルボニル化合物、カルボン酸、ケトン。

還元: 酸素と水。

置換: オゾニドおよび他の酸素化生成物.

4. 科学研究への応用

オゾンは、科学研究において幅広い用途を持っています。

化学: オゾンは、様々な化学反応における酸化剤として、そして有機合成における試薬として使用されます。

生物学: オゾンは、生物系における酸化ストレスの影響を研究し、抗酸化防御のメカニズムを調査するために使用されます。

医学: オゾン療法は、その免疫調節作用と抗菌作用のために使用されます。様々な感染症や炎症性疾患の治療に使用されます。

科学的研究の応用

Ozone in Environmental Management

Water Treatment

This compound is widely recognized for its ability to purify water. Its application in water treatment includes:

- Disinfection : this compound effectively kills bacteria, viruses, and protozoa, making it a powerful agent for ensuring safe drinking water. Studies show that ozonation can reduce microbial load significantly, often outperforming traditional chlorination methods .

- Wastewater Treatment : this compound is used to treat wastewater by breaking down organic pollutants and disinfecting effluents before they are released into the environment. This application is particularly crucial in regions facing water scarcity and pollution .

Air Purification

This compound is also employed in air treatment systems to remove odors and harmful pollutants. Its oxidative properties allow it to neutralize volatile organic compounds (VOCs) and other airborne contaminants .

Industrial Applications of this compound

Food Industry

In the food sector, this compound serves multiple purposes:

- Decontamination : this compound is used to sanitize food processing equipment and surfaces, effectively reducing microbial contamination on fruits, vegetables, and meats .

- Preservation : Ozonated water can extend the shelf life of food products by inhibiting the growth of spoilage organisms and pathogens .

Textile and Pulp Industries

This compound is utilized in bleaching processes within the textile industry, providing an environmentally friendly alternative to chlorine-based bleaches. This method not only reduces chemical waste but also improves the quality of the final product .

Medical Applications

This compound therapy has emerged as a novel approach in integrative medicine. Its applications include:

- Wound Healing : this compound has been shown to enhance wound healing by promoting oxygenation and reducing infection rates. It facilitates the cleansing of wounds and accelerates tissue repair through its antimicrobial properties .

- Therapeutic Uses : this compound therapy is being explored for treating various conditions such as arthritis, infections, and chronic pain. Clinical studies indicate that this compound can act as an immunomodulator and enhance metabolic processes within tissues .

Table: Summary of this compound Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Water Treatment | Disinfection of drinking water | Effective microbial reduction |

| Wastewater Treatment | Treatment of industrial effluents | Degradation of organic pollutants |

| Food Industry | Sanitization of surfaces | Reduction of microbial load |

| Textile Industry | Bleaching fabrics | Environmentally friendly alternative |

| Medical Applications | Wound healing and infection control | Enhanced healing rates |

作用機序

オゾンは、活性酸素種(ROS)と脂質オゾニド化生成物(LOPs)の形成を通じてその効果を発揮します。これらの分子はシグナル伝達物質として働き、Nrf2/Keap1/ARE系、AMPK/FOXO/mTOR/Sir1経路、Nrf2/NF-kBクロストークなど、様々な細胞経路を活性化します。 これらの経路は最終的に、抗酸化反応や抗炎症効果などの細胞レベルでの生存メカニズムを活性化します .

類似の化合物:

二酸素(O₂): オゾンよりも安定な酸素の二原子形態。

二酸化硫黄(SO₂): 類似の酸化特性を持つ化合物ですが、化学的挙動が異なります。

二酸化窒素(NO₂): オゾンとは異なる反応性を示す別の酸化剤。

オゾンの独自性: オゾンは、その強力な酸化特性と活性酸素種を形成する能力のために独特です。 二酸素とは異なり、オゾンは不安定で反応性が高いため、酸化反応や消毒プロセスで非常に効果的です .

類似化合物との比較

Dioxygen (O₂): The diatomic form of oxygen, which is more stable than ozone.

Sulfur Dioxide (SO₂): A compound with similar oxidizing properties but different chemical behavior.

Nitrogen Dioxide (NO₂): Another oxidizing agent with distinct reactivity compared to this compound.

Uniqueness of this compound: this compound is unique due to its strong oxidizing properties and its ability to form reactive oxygen species. Unlike dioxygen, this compound is less stable and more reactive, making it highly effective in oxidation reactions and disinfection processes .

生物活性

Ozone (O₃) is a triatomic molecule and a powerful oxidizing agent, recognized for its dual role as both a pollutant and a therapeutic agent. Its biological activity has garnered significant attention in recent years, particularly in the context of this compound therapy, where it is employed for various medical applications. This article delves into the biological effects of this compound, exploring its mechanisms of action, therapeutic benefits, and potential health risks.

Oxidative Stress and Signaling

This compound exerts its biological effects primarily through oxidative mechanisms. When this compound interacts with biological tissues, it can lead to the generation of reactive oxygen species (ROS) and lipid oxidation products (LOPs). These compounds serve as signaling molecules that activate various cellular pathways:

- Direct Oxidation : this compound can directly oxidize polyunsaturated fatty acids, proteins, and carbohydrates, leading to cellular responses that may enhance antioxidant defenses .

- Induction of Antioxidant Enzymes : The transient oxidative stress induced by this compound therapy stimulates the activation of nuclear erythroid factor 2 (Nrf2), which regulates the expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .

Immune Modulation

This compound therapy has been shown to modulate immune responses by enhancing the production of cytokines and activating immune cells:

- Cytokine Production : this compound increases levels of interferon-γ (IFN-γ) and interleukin-2 (IL-2), which are crucial for immune activation .

- Phagocytosis Enhancement : this compound promotes phagocytosis in neutrophils and enhances the synthesis of pro-inflammatory cytokines, thereby stimulating both innate and adaptive immune responses .

Medical Uses

This compound therapy has been explored for various medical conditions due to its bactericidal, virucidal, and fungicidal properties. Notable applications include:

- Wound Healing : this compound can enhance oxygen delivery to tissues, improving healing rates in chronic wounds.

- Pain Management : Its anti-inflammatory properties make it beneficial for conditions such as arthritis.

- Vascular Health : this compound therapy has been shown to improve blood flow by altering the rheological properties of blood, enhancing red blood cell flexibility .

Case Studies

Several clinical studies have reported positive outcomes from this compound therapy:

- Chronic Pain Management : A study involving patients with chronic lower back pain demonstrated significant pain reduction following this compound injections into the affected area.

- Diabetic Ulcers : In a clinical trial involving diabetic patients with non-healing ulcers, this compound therapy resulted in accelerated healing compared to standard treatments.

Health Risks and Environmental Impact

While this compound has therapeutic benefits, its exposure at high concentrations poses significant health risks:

- Respiratory Effects : Studies indicate that exposure to ambient this compound concentrations between 160 - 360 µg/m³ can lead to reduced pulmonary function parameters . For instance, an 8-hour exposure at 120 µg/m³ may induce a 5% decrement in forced expiratory volume (FEV1) among sensitive populations .

- Long-term Exposure Risks : Prolonged exposure to elevated this compound levels is linked to chronic respiratory diseases and increased hospital admissions due to respiratory distress .

Data Table: Summary of this compound’s Biological Effects

| Biological Activity | Mechanism | Therapeutic Application | Health Risk |

|---|---|---|---|

| Antimicrobial Action | Direct oxidative damage | Wound healing | Respiratory irritation |

| Immune System Activation | Cytokine release | Pain management | Decreased lung function |

| Vascular Modulation | Improved blood flow | Cardiovascular health | Long-term respiratory effects |

| Antioxidant Enzyme Induction | Nrf2 activation | Chronic disease management | Potential oxidative stress |

特性

CAS番号 |

10028-15-6 |

|---|---|

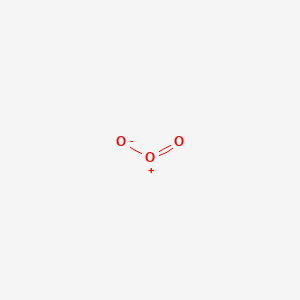

分子式 |

O3 |

分子量 |

47.998 g/mol |

IUPAC名 |

trioxirane |

InChI |

InChI=1S/O3/c1-2-3-1 |

InChIキー |

XQOAKYYZMDCSIA-UHFFFAOYSA-N |

SMILES |

[O-][O+]=O |

正規SMILES |

O1OO1 |

沸点 |

-169.6 °F at 760 mmHg (EPA, 1998) -111.9 °C -112 °C -169 °F |

Color/Form |

COLORLESS GAS; DARK BLUE LIQ; BLUE-BLACK CRYSTALS BLUISH GAS Colorless to blue gas. |

密度 |

1.614 at -319.7 °F (NTP, 1992) - Denser than water; will sink GAS: 2.144 G/L @ 0 °C; LIQ: 1.614 G/L @ -195.4 °C 1.614 at -319.7 °F 1.66(relative gas density) |

melting_point |

-251 °C |

Key on ui other cas no. |

10028-15-6 |

物理的記述 |

Liquid |

ピクトグラム |

Oxidizer; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

賞味期限 |

UNSTABLE GAS ... @ NORMAL TEMP DECOMP TO BIATOMIC OXYGEN. ... IN LIQ OR SOLID PHASE PARTICULARLY UNSTABLE. ALTHOUGH STABILITY OF OZONE IN AQ SOLN DECR AS ALKALINITY RISES, THIS EFFECT IS REVERSED @ HIGH CONCN; T/2 OF OZONE IS 2 MIN IN 1 N SODIUM HYDROXIDE; IT IS INCR TO 83 HR IN 20 N SODIUM HYDROXIDE Liquefiable at -12 °C. |

溶解性 |

3e-05 g/100 g at 68 °F (NTP, 1992) 49 CC/100 CC WATER AT 0 °C; SOL IN ALKALINE SOLVENTS, OILS Solubility in water: none (32 °F): 0.001% |

同義語 |

Ground Level Ozone Level Ozone, Ground Level Ozone, Low Low Level Ozone Ozone Ozone, Ground Level Ozone, Low Level Ozone, Tropospheric Tropospheric Ozone |

蒸気密度 |

1.7 (EPA, 1998) - Heavier than air; will sink (Relative to Air) Relative vapor density (air = 1): 1.6 1.66 |

蒸気圧 |

41257 mmHg at 10.4 °F (EPA, 1998) >1 atm |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。